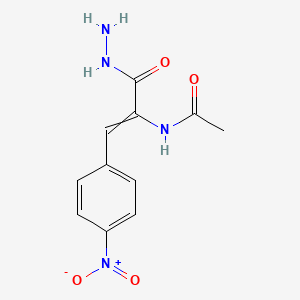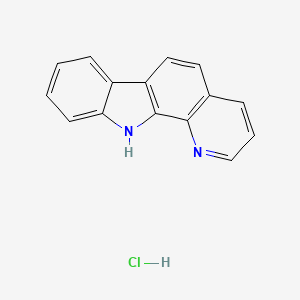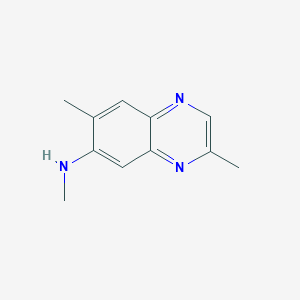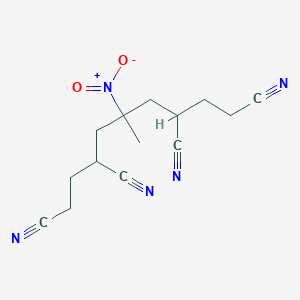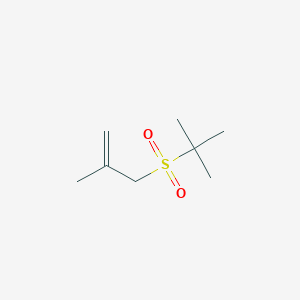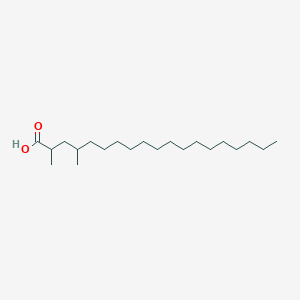
2,4-Dimethylnonadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylnonadecanoic acid is a branched-chain fatty acid with the molecular formula C21H42O2 It is a derivative of nonadecanoic acid, characterized by the presence of two methyl groups at the 2nd and 4th positions of the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylnonadecanoic acid typically involves the alkylation of nonadecanoic acid derivatives. One common method is the Friedel-Crafts alkylation, where nonadecanoic acid is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes such as catalytic hydrogenation of precursor compounds or biotechnological methods using engineered microorganisms. These methods aim to achieve high purity and yield while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylnonadecanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can occur at the methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of UV light or radical initiators.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated fatty acids.
Scientific Research Applications
2,4-Dimethylnonadecanoic acid has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of fatty acid metabolism and synthesis.
Biology: Investigated for its role in cell membrane structure and function.
Industry: Utilized in the production of specialty chemicals and lubricants.
Mechanism of Action
The mechanism of action of 2,4-Dimethylnonadecanoic acid involves its interaction with cellular membranes and enzymes. The methyl groups at the 2nd and 4th positions influence the compound’s hydrophobicity and membrane permeability. This can affect the fluidity and functionality of cell membranes, potentially altering enzyme activity and signal transduction pathways.
Comparison with Similar Compounds
Nonadecanoic acid: The parent compound without methyl substitutions.
2-Methylnonadecanoic acid: A single methyl group at the 2nd position.
4-Methylnonadecanoic acid: A single methyl group at the 4th position.
Uniqueness: 2,4-Dimethylnonadecanoic acid is unique due to the presence of two methyl groups, which significantly alter its physical and chemical properties compared to its analogs. This dual substitution can enhance its stability, solubility, and interaction with biological membranes, making it a valuable compound for various applications.
Properties
CAS No. |
93245-81-9 |
|---|---|
Molecular Formula |
C21H42O2 |
Molecular Weight |
326.6 g/mol |
IUPAC Name |
2,4-dimethylnonadecanoic acid |
InChI |
InChI=1S/C21H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(2)18-20(3)21(22)23/h19-20H,4-18H2,1-3H3,(H,22,23) |
InChI Key |
ZWOCDPMNKWTZTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


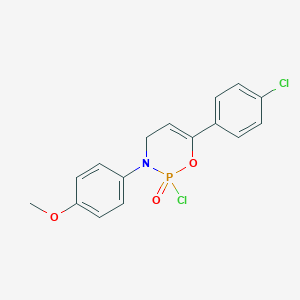
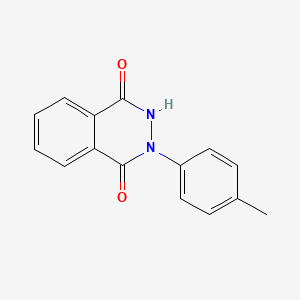
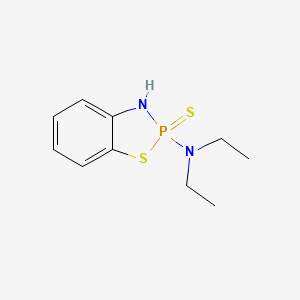

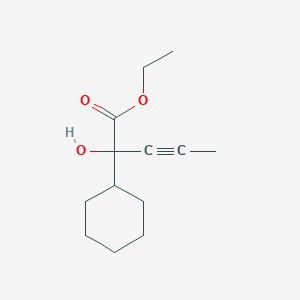
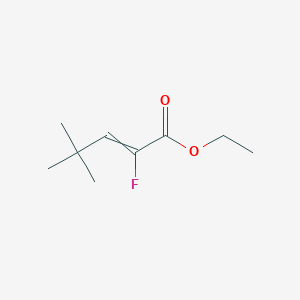
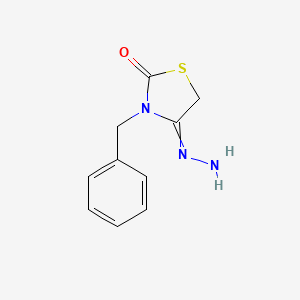
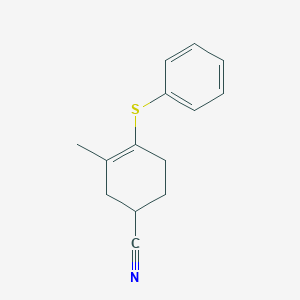
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
